molecular formula C11H24Cl2N2O B1526882 1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride CAS No. 1354957-61-1

1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride

Cat. No.: B1526882
CAS No.: 1354957-61-1
M. Wt: 271.22 g/mol
InChI Key: OMOVFOUSHAOYQI-UHFFFAOYSA-N
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Description

1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C11H24Cl2N2O and its molecular weight is 271.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemistry

A novel method for synthesizing pyrindines and tetrahydroquinolines involves a one-pot, four-component process that includes a cyclic N-morpholino alkene as a key intermediate. This process is significant for generating compounds with potential applications in pharmaceutical chemistry and supramolecular coordination chemistry, demonstrating the versatile use of morpholine derivatives in synthesizing complex heterocycles (Yehia, Polborn, & Müller, 2002).

Drug Synthesis

Morpholine derivatives have been utilized in the synthesis of drugs. For example, sulfinamides serve as effective amine protecting groups, facilitating the conversion of amino alcohols into morpholines, as demonstrated in the formal synthesis of the antidepressant drug (S,S)-reboxetine (Fritz et al., 2011).

Antimicrobial Activity

Compounds incorporating morpholine have shown promising antimicrobial activity. Novel pyrimidines and thiazolidinones synthesized from 1-(4-morpholinophenyl) ethanone displayed appreciable antibacterial activity, highlighting the potential of morpholine derivatives in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticancer Potential

Morpholine-based Schiff-base complexes have been investigated for their anticancer activities. These compounds demonstrated varying degrees of efficacy against different human tumor cell lines, suggesting the role of morpholine derivatives in designing potential anticancer agents (Rezaeivala et al., 2020).

Material Science

In materials science, morpholine derivatives have been used to synthesize mono- and disubstituted 4-hydroxyacetophenone derivatives. The study demonstrated an efficient microwave-assisted synthetic route, showcasing morpholine's role in the development of new materials (Aljohani et al., 2019).

Properties

IUPAC Name

1-(1-morpholin-4-ylcyclopentyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c1-10(12)11(4-2-3-5-11)13-6-8-14-9-7-13;;/h10H,2-9,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOVFOUSHAOYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCCC1)N2CCOCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354957-61-1
Record name 1-[1-(morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride
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1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride
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1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride
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1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride
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1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride
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1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride

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